molecular formula C9H11F3O2 B2699239 5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one CAS No. 2361644-59-7

5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one

Cat. No. B2699239
CAS RN: 2361644-59-7
M. Wt: 208.18
InChI Key: CYFGELYIECADFM-UHFFFAOYSA-N
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Description

5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one, also known as MTFD, is a synthetic compound that belongs to the class of bicyclic ketones. It has gained attention in scientific research due to its potential in various fields, including medicinal chemistry and agricultural sciences.

Scientific Research Applications

Homogeneous Hydrogenation Reactions

Research on bicyclo[2.2.1]heptane derivatives, including structures related to 5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one, has elucidated their role in the mechanism of asymmetric homogeneous hydrogenation. These compounds can form solvent complexes and dihydrides with rhodium diphosphine precursors, demonstrating significant variability in their behavior based on the ligand structure. This variability affects their equilibrium between solvated dihydride and solvate forms, indicating their potential in catalyzing asymmetric synthesis processes (Brown et al., 1981).

Catalytic Activity in Asymmetric Additions

Bicyclo[2.2.1]heptane derivatives, including those with substituents similar to 5-Methoxy-5-(trifluoromethyl), have been synthesized and evaluated for their catalytic activity in rhodium(I)-catalyzed asymmetric 1,4- and 1,2-additions. The introduction of various substituents has shown interesting effects on reactivity and selectivity, highlighting the compound's significance in the development of new chiral ligands for asymmetric catalysis (Noël et al., 2007).

Molecular Structure and Reactivity

The molecular structure of compounds related to this compound has been a subject of study to understand their reactivity patterns. For instance, the stereochemistry and conformation of such molecules have been analyzed to discern their reactivity in synthetic applications, such as intermediates in the synthesis of complex organic compounds (Zukerman-Schpector & Monteiro, 1996). Additionally, the synthesis and characterization of stereoblock copolymers via ligand exchange in living stereoselective ring opening metathesis polymerization initiated by well-defined Schrock type initiators have been explored, showcasing the utility of bicyclo[2.2.1]heptane derivatives in polymer science (Broeders et al., 1996).

properties

IUPAC Name

5-methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2/c1-14-8(9(10,11)12)4-5-2-6(8)3-7(5)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFGELYIECADFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2CC1CC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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